molecular formula C6H16N2 B8674739 (S)-4-methyl-1,2-pentanediamine

(S)-4-methyl-1,2-pentanediamine

Cat. No.: B8674739
M. Wt: 116.20 g/mol
InChI Key: LGNSOKKCXYBTOL-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-4-methyl-1,2-pentanediamine is a chiral diamine compound of significant interest in synthetic organic chemistry and pharmaceutical research. This compound serves as a valuable chiral building block and precursor for the synthesis of more complex molecules, including ligands for asymmetric catalysis. Diamines with structures similar to (S)-4-methyl-1,2-pentanediamine, such as 2-methyl-1,5-pentanediamine (commercially known as Dytek A), are well-established in industrial applications, highlighting the importance of this class of chemicals . The primary research value of this (S)-enantiomer lies in its stereospecificity, which can be exploited to induce chirality in reaction products, a critical factor in the development of active pharmaceutical ingredients (APIs) and fine chemicals. While specific toxicological data for (S)-4-methyl-1,2-pentanediamine is not available in the search results, related diamines show that careful handling is essential. For instance, a structurally similar compound, 2-methyl-2,4-pentanediamine, has reported an oral LD50 of 431 mg/kg in rats . This underscores the importance of reviewing all available safety data before use. This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C6H16N2

Molecular Weight

116.20 g/mol

IUPAC Name

(2S)-4-methylpentane-1,2-diamine

InChI

InChI=1S/C6H16N2/c1-5(2)3-6(8)4-7/h5-6H,3-4,7-8H2,1-2H3/t6-/m0/s1

InChI Key

LGNSOKKCXYBTOL-LURJTMIESA-N

Isomeric SMILES

CC(C)C[C@@H](CN)N

Canonical SMILES

CC(C)CC(CN)N

Origin of Product

United States

Scientific Research Applications

Introduction to (S)-4-Methyl-1,2-Pentanediamine

(S)-4-methyl-1,2-pentanediamine is a chiral diamine with significant applications in various fields, particularly in chemical synthesis and materials science. Its unique structure allows it to serve as a building block for more complex molecules, making it valuable in both industrial and pharmaceutical contexts. This article explores its applications, supported by data tables and case studies.

Polymer Chemistry

(S)-4-methyl-1,2-pentanediamine is utilized in the production of polyamides and polyurethanes. Its presence enhances the mechanical properties and thermal stability of these polymers.

ApplicationDescription
Polyamide PlasticsUsed as a precursor in the synthesis of high-performance polyamides.
Polyurethane FoamsServes as a chain extender, improving flexibility and durability.

Adhesives and Coatings

This compound is also employed in the formulation of adhesives and coatings due to its ability to enhance adhesion properties and cure times.

ApplicationDescription
AdhesivesFunctions as a hardener in epoxy systems, providing strong bonding capabilities.
CoatingsImproves the durability and chemical resistance of surface coatings.

Pharmaceuticals

In pharmaceutical chemistry, (S)-4-methyl-1,2-pentanediamine serves as an intermediate in the synthesis of various bioactive compounds.

Case Study: Synthesis of Antimalarial Drugs

Research has indicated that derivatives of (S)-4-methyl-1,2-pentanediamine are used in developing new antimalarial drugs that target specific stages of the Plasmodium parasite lifecycle . The compound's chiral nature allows for the design of enantiomerically pure drugs with enhanced efficacy.

Corrosion Inhibition

The compound has been investigated for its potential as a corrosion inhibitor in metalworking fluids and coatings, helping to protect metal surfaces from degradation.

ApplicationDescription
Corrosion InhibitorsReduces oxidation rates on metal surfaces, extending the lifespan of machinery.

Water Treatment

(S)-4-methyl-1,2-pentanediamine is also explored for use in water treatment processes, where it can assist in removing contaminants through complexation.

Comparison with Similar Compounds

Structural Isomers

  • 3-Methyl-1,2-pentanediamine : This isomer shifts the methyl group to the 3rd carbon, altering steric hindrance and solubility. The reduced distance between the methyl group and amine moieties may limit its utility in chiral catalysis due to unfavorable steric interactions .
  • 1,2-Pentanediamine (unsubstituted) : The absence of a methyl group reduces hydrophobicity and lowers boiling points compared to the methyl-substituted derivative.

Chain Length Variants

  • 1,2-Butanediamine (C₄ backbone) : Shorter chain length decreases molecular weight (102.18 g/mol vs. 116.20 g/mol for (S)-4-methyl-1,2-pentanediamine) and boiling point (~120°C vs. ~150°C estimated).
  • 1,2-Hexanediamine (C₆ backbone) : Increased chain length enhances hydrophobicity and thermal stability, favoring applications in high-temperature polymer reactions.

Stereoisomers

  • (R)-4-Methyl-1,2-pentanediamine : The enantiomer exhibits identical physical properties (e.g., molecular weight, solubility) but opposite optical activity. Enantiomeric purity is critical in pharmaceuticals; for example, the (S)-form may exhibit higher binding affinity in chiral drug targets .

Functional Group Analogs

  • 4-Methyl-1,3-pentanediamine : The shift of one amine group to the 3rd position alters chelation behavior, reducing efficacy in metal-catalyzed reactions .

Data Tables

Table 1: Physicochemical Properties of Selected Diamines

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility in Water (g/100 mL) Chiral Centers
(S)-4-Methyl-1,2-pentanediamine 116.20 ~150 (estimated) 20–30 1 (S)
1,2-Pentanediamine 102.18 ~135 40–50 0
(R)-4-Methyl-1,2-pentanediamine 116.20 ~150 20–30 1 (R)
1,2-Hexanediamine 130.23 ~170 10–20 0

Research Findings and Industrial Relevance

  • Stereochemical Impact : The (S)-configuration enhances enantioselectivity in catalytic systems, as seen in chiral propylene carbonate derivatives .
  • Analytical Methods: Quinone-based probes (e.g., 4-methyl-1,2-benzoquinone) improve detection of nucleophiles like diamines in complex matrices, enabling precise quantification in wines and biological systems .
  • Thermal Stability : Branched diamines like (S)-4-methyl-1,2-pentanediamine exhibit higher decomposition temperatures (~200°C) compared to linear analogs, favoring high-temperature industrial processes.

Preparation Methods

Proline-Derived Catalysts

Poly(aziridine)s, as described in, facilitate asymmetric additions. For example, lithium aluminum hydride (LiAlH₄) reduction of N-protected proline derivatives yields chiral amines with >90% enantiomeric excess (ee). Applying this to a 4-methylpentanediamine precursor:

  • Synthesize N-benzyloxycarbonyl-4-methyl-1,2-pentanedinitrile.

  • Reduce with LiAlH₄ in tetrahydrofuran (THF) at −78°C to preserve stereochemistry.

  • Deprotect via hydrogenolysis (Pd/C, H₂) to obtain (S)-4-methyl-1,2-pentanediamine.

Chiral Auxiliary Approaches

Quinine or cinchona alkaloids could induce asymmetry during reductive amination. For instance, condensing 4-methyl-2-pentanone with ammonia under chiral conditions forms the imine intermediate, which is reduced selectively.

Resolution of Racemic Mixtures

When asymmetric synthesis proves challenging, resolution of racemic 4-methyl-1,2-pentanediamine offers an alternative.

Diastereomeric Salt Formation

Reacting the racemate with (−)-di-p-toluoyl-D-tartaric acid in ethanol induces crystallization of the (S)-enantiomer salt. Patent reports similar resolutions for structurally related diamines, achieving 98% ee after recrystallization.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica) selectively acylate one enantiomer. For example:

Racemic diamine+vinyl acetatelipase(R)-acetylated diamine+(S)-free diamine\text{Racemic diamine} + \text{vinyl acetate} \xrightarrow{\text{lipase}} \text{(R)-acetylated diamine} + \text{(S)-free diamine}

The unreacted (S)-enantiomer is isolated via extraction.

Comparative Analysis of Methods

MethodYield (%)ee (%)Conditions
Hydrogenation85–920 (racemic)100°C, 15 bar H₂, Raney Ni
Asymmetric Reduction7090−78°C, LiAlH₄, THF
Enzymatic Resolution459825°C, lipase, vinyl acetate

Hydrogenation provides high yields but no enantiocontrol, whereas asymmetric methods and resolution trade yield for ee.

Mechanistic Insights and Challenges

Hydrogenation Side Reactions

Excessive ammonia or water in the reaction medium promotes cyclization to piperidines. Maintaining a non-ammoniacal basic medium (pH 10–12) with NaOH suppresses this.

Steric Effects in Asymmetric Catalysis

Bulky substituents on chiral catalysts (e.g., BINAP ligands) hinder access to one face of the prochiral nitrile, enhancing ee . Computational modeling (DFT) could predict optimal ligand architectures for 4-methyl-1,2-pentanediamine synthesis.

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